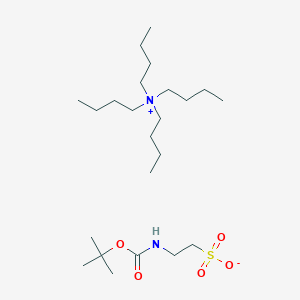
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate is a chemical compound with the molecular formula C23H50N2O5S and a molecular weight of 466.72 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate typically involves the reaction of 2-(Boc-amino)ethanesulfonic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions, leading to the formation of the free amine.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is employed in biochemical studies and as a buffer in various biological assays.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The Boc-amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetrabutylammonium cation can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .
Vergleich Mit ähnlichen Verbindungen
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate can be compared with other similar compounds, such as:
Tetrabutylammonium bromide: Used as a phase-transfer catalyst in organic synthesis.
Tetrabutylammonium fluoride: Employed in deprotection reactions and as a source of fluoride ions.
Tetrabutylammonium hydrogen sulfate: Utilized in various chemical reactions as a catalyst and reagent.
The uniqueness of this compound lies in its combination of the Boc-amino group and the tetrabutylammonium cation, which provides distinct reactivity and applications compared to other tetrabutylammonium salts.
Eigenschaften
Molekularformel |
C23H50N2O5S |
|---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1 |
InChI-Schlüssel |
SOZHXTYHAFDSCH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)NCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


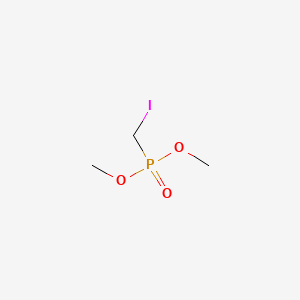

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
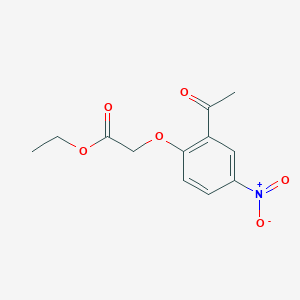
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
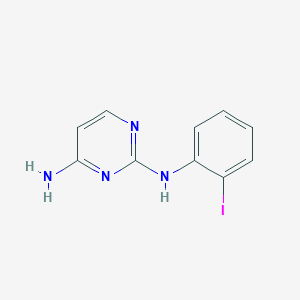
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)

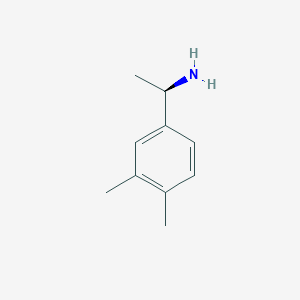
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
